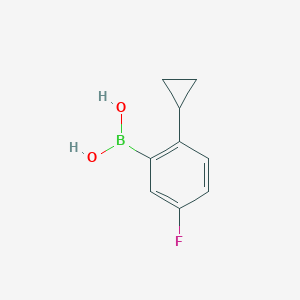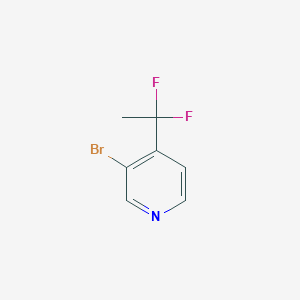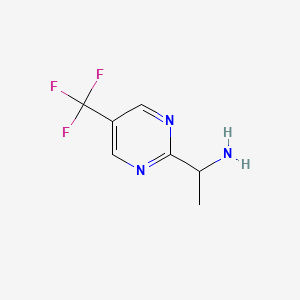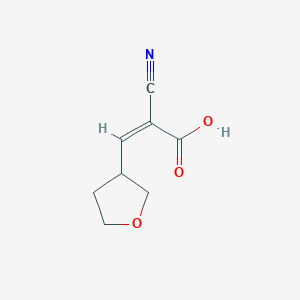
(4-Methyl-1-propoxycyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1-propoxycyclohexyl)methanamine is an organic compound with the molecular formula C11H23NO It is a derivative of cyclohexane, featuring a methanamine group attached to a cyclohexane ring substituted with a 4-methyl and 1-propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-propoxycyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Substitution Reactions: The introduction of the 4-methyl and 1-propoxy groups can be achieved through substitution reactions. For example, the methyl group can be introduced via Friedel-Crafts alkylation, while the propoxy group can be added through nucleophilic substitution.
Amination: The final step involves the introduction of the methanamine group. This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-1-propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-1-propoxycyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methyl-1-propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and targets depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethanamine: A simpler analog without the methyl and propoxy substitutions.
4-Methylcyclohexylmethanamine: Lacks the propoxy group.
1-Propoxycyclohexylmethanamine: Lacks the methyl group.
Uniqueness
(4-Methyl-1-propoxycyclohexyl)methanamine is unique due to the presence of both the 4-methyl and 1-propoxy groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
(4-methyl-1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-3-8-13-11(9-12)6-4-10(2)5-7-11/h10H,3-9,12H2,1-2H3 |
Clave InChI |
AMMIMQCZGZHOLR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1(CCC(CC1)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)


![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)






![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13473660.png)

